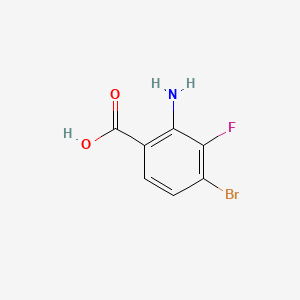

2-Amino-4-bromo-3-fluorobenzoic acid

Description

The exact mass of the compound 2-Amino-4-bromo-3-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-bromo-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJQFICUQFDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416013-62-1 | |

| Record name | 2-Amino-4-bromo-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid

Introduction: The Significance of 2-Amino-4-bromo-3-fluorobenzoic acid in Modern Drug Discovery

2-Amino-4-bromo-3-fluorobenzoic acid (CAS No: 1416013-62-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring amino, bromo, fluoro, and carboxylic acid moieties, renders it a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable building block in the construction of novel therapeutic agents. This guide provides a comprehensive overview of a robust and high-yielding synthetic pathway to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Primary Synthesis Pathway: A Multi-Step Approach from 3-Bromo-2-fluoroaniline

The most reliable and well-documented synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid commences with 3-bromo-2-fluoroaniline and proceeds through a two-stage process: the formation of a substituted isatin via the Sandmeyer isatin synthesis, followed by an oxidative cleavage of the isatin ring. This pathway is favored for its efficiency and the commercial availability of the starting materials.

Stage 1: Sandmeyer Isatin Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

The initial stage involves the conversion of 3-bromo-2-fluoroaniline into the key intermediate, 6-bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin). This is achieved through the classic Sandmeyer isatin synthesis, which entails the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.[2][3][4][5][6]

Step 1.1: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

The first step in the Sandmeyer isatin synthesis is the formation of an isonitrosoacetanilide intermediate from the starting aniline. This reaction is a condensation between the aniline, chloral hydrate, and hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Materials:

-

3-Bromo-2-fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated Hydrochloric acid

-

Deionized water

-

-

Procedure:

-

In a suitably sized round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in deionized water with heating.

-

In a separate flask, prepare a solution of 3-bromo-2-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Prepare an aqueous solution of hydroxylamine hydrochloride.

-

To the hot solution of chloral hydrate and sodium sulfate, add the 3-bromo-2-fluoroaniline solution, followed by the hydroxylamine hydrochloride solution.

-

Heat the reaction mixture to reflux for a short period (approximately 10-15 minutes). A precipitate of the desired isonitrosoacetanilide should form.

-

Cool the reaction mixture to room temperature and then further in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The crude N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide can be used in the next step without further purification.

-

Step 1.2: Cyclization to 6-Bromo-7-fluoroindoline-2,3-dione

The prepared N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired 6-bromo-7-fluoroindoline-2,3-dione. The acid facilitates the intramolecular electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

-

Materials:

-

N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Concentrated sulfuric acid

-

Ice

-

-

Procedure:

-

In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid and heat to approximately 60°C.

-

Slowly add the crude N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in portions to the hot sulfuric acid, ensuring the temperature does not exceed 90°C.

-

Once the addition is complete, maintain the reaction mixture at 90°C for approximately 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

A yellow precipitate of 6-bromo-7-fluoroindoline-2,3-dione will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to a constant weight.

-

Characterization Data for 6-Bromo-7-fluoroindoline-2,3-dione:

| Parameter | Value |

| Molecular Formula | C₈H₃BrFNO₂ |

| Molecular Weight | 244.02 g/mol |

| Appearance | Yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.75 (s, 1H), 7.39 (dd, J = 5.7, 7.9 Hz, 1H), 7.31 (d, J = 8.2 Hz, 1H) |

Diagram of Stage 1: Sandmeyer Isatin Synthesis

Caption: Synthesis of the isatin intermediate.

Stage 2: Oxidative Cleavage of 6-Bromo-7-fluoroindoline-2,3-dione

The final step in the synthesis is the oxidative cleavage of the isatin ring of 6-bromo-7-fluoroindoline-2,3-dione to yield the target molecule, 2-Amino-4-bromo-3-fluorobenzoic acid. This transformation is efficiently achieved using hydrogen peroxide in a basic medium. The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the C2-carbonyl group, followed by a rearrangement and subsequent cleavage of the C2-C3 bond.

Experimental Protocol: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid

-

Materials:

-

6-Bromo-7-fluoroindoline-2,3-dione

-

2 N Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sodium sulfite (Na₂SO₃)

-

Concentrated Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 2 N NaOH (350 mL) in a flask and cool the mixture to 0°C in an ice bath.

-

Slowly add 30% hydrogen peroxide (40 mL) to the cooled mixture while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the careful addition of sodium sulfite to decompose any excess hydrogen peroxide.

-

Acidify the mixture to a pH of 2 with concentrated hydrochloric acid. A white precipitate of the product will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to afford 2-Amino-4-bromo-3-fluorobenzoic acid as a white solid (17 g, 94% yield).[1]

-

Characterization Data for 2-Amino-4-bromo-3-fluorobenzoic acid:

| Parameter | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [7] |

| Appearance | White solid |

| CAS Number | 1416013-62-1[1][7] |

Diagram of Stage 2: Oxidative Cleavage

Caption: Final product formation via ring cleavage.

Alternative Synthetic Strategies: A Brief Overview

Another advanced approach could involve directed ortho-metalation . Starting from a suitably protected 3-fluorobenzoic acid derivative, lithiation directed by the carboxylic acid or another directing group, followed by quenching with an electrophilic bromine source, could potentially install the bromine atom at the 4-position. Subsequent nitration and reduction would then yield the final product. This strategy offers regiochemical control but requires careful optimization of reaction conditions and protecting group strategies.

Conclusion and Future Perspectives

The synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid via the Sandmeyer isatin synthesis followed by oxidative cleavage of the resulting 6-bromo-7-fluoroindoline-2,3-dione represents a robust, high-yielding, and scalable pathway. The experimental protocols provided in this guide are based on established chemical principles and offer a reliable method for the preparation of this valuable building block. Further research into alternative synthetic routes, particularly those employing more atom-economical and environmentally benign methodologies, will undoubtedly contribute to the continued importance of 2-Amino-4-bromo-3-fluorobenzoic acid in the advancement of pharmaceutical sciences.

References

- Al-khuzaie, F., & Al-Safi. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Sharma, A., Bhardwaj, V., & Singh, S. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(6), 2678-2685.

- Chaudhari, A., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5), 21-32.

- International Journal of Current Microbiology and Applied Sciences. (2022).

- Siddiqui, A. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(9), 23-31.

- Saeed, S., et al. (2015). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 20(8), 13654–13671.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Li, J., et al. (2016).

- Amir, M., & Kumar, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

- Gilman, H., & Spatz, S. M. (1944). Substituted p-Aminobenzoic Acids. Journal of the American Chemical Society, 66(10), 1645–1647.

- Zahra, A., et al. (2023).

-

ResearchGate. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

- Fujitani, K., et al. (2009). Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. Journal of Oleo Science, 58(1), 37-42.

- El Hachlafi, N., et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Journal of Molecular Structure, 1301, 137351.

-

PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. ajprd.com [ajprd.com]

- 5. ijcmas.com [ijcmas.com]

- 6. biomedres.us [biomedres.us]

- 7. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-4-bromo-3-fluorobenzoic acid CAS number 1416013-62-1

An In-Depth Technical Guide to 2-Amino-4-bromo-3-fluorobenzoic Acid

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted aminobenzoic acids, in particular, serve as versatile building blocks, offering a unique combination of functionalities that can be elaborated into complex, biologically active molecules. This guide provides an in-depth technical overview of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS No. 1416013-62-1), a halogenated anthranilic acid derivative of increasing interest.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties and methods to provide a deeper understanding of the causality behind experimental choices, the rationale for its application, and the critical data necessary for its effective utilization in a research and development setting.

Molecular Overview and Physicochemical Properties

2-Amino-4-bromo-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by a dense arrangement of functional groups: an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine) on the benzene ring. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.[1] The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, carboxyl) groups creates a nuanced reactivity profile.

Chemical Structure

Caption: Chemical Structure of 2-Amino-4-bromo-3-fluorobenzoic acid

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-4-bromo-3-fluorobenzoic acid. This data is essential for reaction planning, solubility testing, and analytical method development.

| Property | Value | Source |

| CAS Number | 1416013-62-1 | [2] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [2][3] |

| IUPAC Name | 2-amino-4-bromo-3-fluorobenzoic acid | [3] |

| Appearance | White to off-white solid/powder | [1][2] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Br | [3] |

| InChIKey | SFRJQFICUQFDFU-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid is reliably achieved through the oxidative cleavage of a corresponding isatin derivative. This method is advantageous due to its high yield and the relative accessibility of the starting material.

Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a high yield of 94%.[2][4]

Starting Material: 6-bromo-7-fluoroindoline-2,3-dione (Isatin derivative) Key Reagents: Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Sodium Sulfite (Na₂SO₃), Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Dissolution and Cooling: In a suitable reaction vessel, dissolve 18.9 g (77.5 mmol) of 6-bromo-7-fluoroindoline-2,3-dione in 350 mL of 2 N NaOH.[2] The use of a strong base like NaOH is critical to deprotonate the isatin, forming the corresponding sodium salt which is soluble and susceptible to nucleophilic attack. Cool the resulting mixture to 0 °C in an ice bath. This low temperature is essential to control the exothermic reaction with hydrogen peroxide and prevent unwanted side reactions.

-

Oxidative Cleavage: Slowly add 40 mL of 30% hydrogen peroxide (H₂O₂) to the cooled mixture.[2] H₂O₂ acts as the oxidizing agent, attacking the carbonyl groups of the isatin ring, leading to its cleavage and the formation of the carboxylate.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[2][4] This extended reaction time ensures the complete conversion of the starting material.

-

Quenching: After 16 hours, carefully quench the reaction by adding a solution of sodium sulfite (Na₂SO₃). This step is crucial for safety and purity, as Na₂SO₃ reduces any unreacted hydrogen peroxide, preventing potential hazards during the subsequent acidification step.

-

Acidification and Precipitation: Acidify the mixture with concentrated HCl until the pH reaches approximately 2.[2][4] This protonates the carboxylate intermediate, causing the desired 2-Amino-4-bromo-3-fluorobenzoic acid, which is sparingly soluble in acidic aqueous media, to precipitate out of the solution.

-

Isolation and Drying: Collect the resulting white precipitate by filtration. Wash the solid with cold water to remove any residual salts. Dry the collected solid under vacuum to afford the final product (17 g, 94% yield).[2]

Applications in Research and Drug Development

The true value of 2-Amino-4-bromo-3-fluorobenzoic acid lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[5][6]

Intermediate for Anticancer Agents

This compound is a key precursor in the synthesis of quinazoline derivatives.[4][5] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors used in oncology. The amino and carboxylic acid groups of 2-Amino-4-bromo-3-fluorobenzoic acid provide the necessary handles to construct the quinazoline ring system, while the bromo and fluoro substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, it has been used in the preparation of quinazoline compounds investigated as KRAS modulators and antitumor agents.[4]

Precursor for β-Lactamase Inhibitors

2-Amino-4-bromo-3-fluorobenzoic acid is also utilized as an important intermediate in the synthesis of novel β-lactamase inhibitors.[4] These drugs are crucial in combating antibiotic resistance by protecting β-lactam antibiotics from degradation by bacterial enzymes.

Role of Halogenation in Drug Design

The incorporation of fluorine and bromine atoms is a common strategy in modern drug design.

-

Fluorine: Can enhance metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups.[7]

-

Bromine: Can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening.[8][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-4-bromo-3-fluorobenzoic acid.

GHS Hazard Classification

Based on available data, the compound presents the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

-

It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

Conclusion

2-Amino-4-bromo-3-fluorobenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis provides a reliable source of this key building block, and its unique combination of functional groups offers a versatile platform for the creation of novel therapeutic agents. As research into targeted therapies for cancer and infectious diseases continues to grow, the importance of strategically designed precursors like this one will undoubtedly increase.

References

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002. PubChem. [Link]

-

Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

-

Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. Chemical Manufacturer Article. [https://www. china-chemical-manufacturer.com/news/understanding-the-synthesis-and-applications-of-2-amino-4-bromo-3-fluorobenzoic-acid-1049286.html]([Link]. china-chemical-manufacturer.com/news/understanding-the-synthesis-and-applications-of-2-amino-4-bromo-3-fluorobenzoic-acid-1049286.html)

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. PubChem. [Link]

-

1416013-62-1 | 2-Amino-4-bromo-3-fluorobenzoic acid. Alachem Co., Ltd.. [Link]

-

Sourcing 2-Amino-4-bromo-3-fluorobenzoic Acid: A Guide for Procurement Managers. Chemical Manufacturer Article. [https://www. china-chemical-manufacturer.com/news/sourcing-2-amino-4-bromo-3-fluorobenzoic-acid-a-guide-for-procurement-managers-1048873.html]([Link]. china-chemical-manufacturer.com/news/sourcing-2-amino-4-bromo-3-fluorobenzoic-acid-a-guide-for-procurement-managers-1048873.html)

-

2-Amino-4-bromo-3-fluorobenzoic acid. Abound. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

- 1. CAS 1416013-62-1: 2-Amino-4-bromo-3-fluorobenzoic acid [cymitquimica.com]

- 2. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid [smolecule.com]

- 9. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-4-bromo-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-fluorobenzoic acid is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring an amino group, a carboxylic acid, a bromine atom, and a fluorine atom on the benzene ring, renders it a versatile building block for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents, particularly in the realm of oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-4-bromo-3-fluorobenzoic acid is essential for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-bromo-3-fluorobenzoic acid | [PubChem][1] |

| CAS Number | 1416013-62-1 | [PubChem][1] |

| Molecular Formula | C₇H₅BrFNO₂ | [PubChem][1] |

| Molecular Weight | 234.02 g/mol | [PubChem][1] |

| Appearance | White solid (as synthesized) | [ChemicalBook][2] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Br | [PubChem][1] |

| InChI Key | SFRJQFICUQFDFU-UHFFFAOYSA-N | [PubChem][1] |

Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid

The most commonly cited and efficient synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid involves the oxidative cleavage of a precursor, 6-bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin).[2] This method provides a high yield of the desired product.

Experimental Protocol: Synthesis from 6-bromo-7-fluoroindoline-2,3-dione

Materials:

-

6-bromo-7-fluoroindoline-2,3-dione

-

2 N Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 350 mL of 2 N NaOH at 0°C, slowly add 40 mL of 30% H₂O₂.[2]

-

Stir the resulting mixture at room temperature for 16 hours.[2]

-

Quench the reaction by the addition of Na₂SO₃.

-

Acidify the mixture to a pH of 2 using concentrated HCl.[2]

-

Collect the resulting precipitate by filtration.

-

Dry the precipitate to afford 2-Amino-4-bromo-3-fluorobenzoic acid as a white solid (17 g, 94% yield).[2]

Causality Behind Experimental Choices:

-

The use of sodium hydroxide facilitates the initial nucleophilic attack of the hydroperoxide anion on the dione, leading to the cleavage of the lactam ring.

-

Hydrogen peroxide acts as the oxidizing agent, cleaving the bond between the two carbonyl carbons.

-

The reaction is performed at a low temperature initially to control the exothermic reaction between NaOH and H₂O₂.

-

Sodium sulfite is used to quench any unreacted hydrogen peroxide, preventing potential side reactions during acidification.

-

Acidification is necessary to protonate the carboxylate and precipitate the final product, which is less soluble in its acidic form.

Caption: Workflow for the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid.

Molecular Structure and Spectroscopic Analysis

Computed Molecular Properties

As of the latest literature review, no experimental crystallographic data for 2-Amino-4-bromo-3-fluorobenzoic acid has been deposited in the Cambridge Structural Database (CSD). However, computational data from sources such as PubChem provides valuable insights into its molecular structure.

| Computed Property | Value | Source |

| XLogP3 | 2.1 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Exact Mass | 232.94877 Da | [PubChem][1] |

| Monoisotopic Mass | 232.94877 Da | [PubChem][1] |

| Topological Polar Surface Area | 63.3 Ų | [PubChem][1] |

| Heavy Atom Count | 12 | [PubChem][1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the four different substituents.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons and a carboxylic acid carbon.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to neighboring protons providing information about its electronic environment.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Development

2-Amino-4-bromo-3-fluorobenzoic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably quinazoline derivatives with potential antitumor activity.

Synthesis of Quinazoline-Based Antitumor Agents

The anthranilic acid moiety of 2-Amino-4-bromo-3-fluorobenzoic acid is a common starting point for the construction of the quinazoline ring system. The general synthetic strategy involves the condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization.

Caption: General workflow for the synthesis of quinazoline derivatives.

The substituents on the 2-Amino-4-bromo-3-fluorobenzoic acid scaffold can be strategically utilized to modulate the biological activity of the final quinazoline product. For instance, the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.

The resulting quinazoline derivatives have been investigated for their potential as inhibitors of various protein kinases, including those involved in cancer cell proliferation and survival.

Conclusion

2-Amino-4-bromo-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry. While experimental data on its detailed molecular structure is currently limited, its synthesis is well-established, and its utility in the preparation of biologically active compounds, particularly quinazoline-based antitumor agents, is evident. Further elucidation of its solid-state structure and comprehensive spectroscopic characterization would be beneficial for a deeper understanding of its reactivity and for facilitating its broader application in drug discovery.

References

-

PubChem. 2-Amino-4-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

- Hassanzadeh, F., Rahmani Khajouei, M., Hakimelahi, G. H., Jafari, E., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Synthesis of some new 2,3-disubstituted-4(3H)

- Geronikaki, A. A., & Pitta, E. D. (2006). The genus Quinazoline. A review on its synthesis and biological activities. Current Medicinal Chemistry, 13(12), 1435-1469.

-

PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Mastering Solubility: A Technical Guide to the Characterization of 2-Amino-4-bromo-3-fluorobenzoic Acid

Abstract

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical overview of the solubility characteristics of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1), a key building block in the synthesis of various therapeutic agents.[1][2] Due to the limited availability of public quantitative solubility data for this compound, this document serves as a comprehensive manual for researchers and scientists, detailing the methodologies to independently determine its solubility. We will explore the theoretical underpinnings of solubility, provide validated experimental protocols, and discuss the critical factors influencing the dissolution of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Therefore, poor aqueous solubility can be a significant impediment to a drug candidate's bioavailability and therapeutic efficacy.

2-Amino-4-bromo-3-fluorobenzoic acid is a vital intermediate in the synthesis of novel pharmaceutical compounds, including kinase inhibitors and other targeted therapies.[1] A comprehensive understanding of its solubility profile in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide will equip researchers with the necessary knowledge and practical protocols to accurately assess the solubility of this and other similar compounds.

Physicochemical Properties of 2-Amino-4-bromo-3-fluorobenzoic Acid

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [4] |

| Molecular Weight | 234.02 g/mol | [4] |

| Appearance | Solid (powder/crystalline) | |

| pKa (predicted) | Due to the presence of both a carboxylic acid and an amino group, this compound is amphoteric. The acidic pKa of the carboxylic acid is predicted to be around 2-3, while the basic pKa of the aromatic amine is predicted to be around 2-3. Precise experimental determination is recommended. | |

| LogP (predicted) | 1.8686 | [5] |

The presence of a carboxylic acid and an amino group suggests that the solubility of 2-Amino-4-bromo-3-fluorobenzoic acid will be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which are expected to increase aqueous solubility compared to its zwitterionic form at the isoelectric point.[6] The fluorination and bromination of the benzene ring also contribute to its lipophilicity, suggesting that it will exhibit solubility in certain organic solvents.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

-

Molecular Structure and Polarity : The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of polar functional groups (carboxylic acid, amine) and a largely nonpolar aromatic ring in 2-Amino-4-bromo-3-fluorobenzoic acid suggests a nuanced solubility profile.

-

pH and Ionization : For ionizable compounds like 2-Amino-4-bromo-3-fluorobenzoic acid, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which directly correlates with solubility.[6]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.

-

Crystal Lattice Energy : The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is generated through well-controlled experimental procedures. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent after a prolonged period of agitation, ensuring that the solution is saturated.

Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility

-

Preparation :

-

Accurately weigh an excess amount of 2-Amino-4-bromo-3-fluorobenzoic acid into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO, DMF) to each vial.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.

-

-

Quantification :

-

Immediately dilute the filtered supernatant with a known volume of an appropriate solvent to prevent precipitation.

-

Analyze the concentration of 2-Amino-4-bromo-3-fluorobenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

-

Data Reporting :

-

Express solubility in units of mg/mL or µg/mL.

-

Report the temperature and the specific solvent (including pH for aqueous buffers) for each measurement.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound. While faster, it may not represent true equilibrium solubility.

Protocol: Kinetic Solubility Assay

-

Preparation :

-

Prepare a high-concentration stock solution of 2-Amino-4-bromo-3-fluorobenzoic acid in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the aqueous buffer of interest.

-

-

Precipitation Induction :

-

Add a small volume of the DMSO stock solution to the aqueous buffer in the wells and mix. This rapid change in solvent polarity can induce precipitation.

-

-

Incubation and Measurement :

-

Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitate formed using nephelometry (light scattering) or determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation, followed by HPLC or UV-Vis analysis.[7][8]

-

Diagram: Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Data Interpretation and Application

The solubility data generated for 2-Amino-4-bromo-3-fluorobenzoic acid will inform several key aspects of its use in research and development:

-

Process Chemistry : Knowledge of its solubility in various organic solvents will guide the selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

-

Preformulation : Aqueous solubility data across a range of pH values is essential for developing suitable formulations for in vitro and in vivo studies. For instance, if the compound has low aqueous solubility, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Biopharmaceutical Classification System (BCS) : The aqueous solubility data, in conjunction with permeability data, can be used to classify the compound according to the BCS, which provides a framework for predicting its in vivo performance.

Conclusion

While direct quantitative solubility data for 2-Amino-4-bromo-3-fluorobenzoic acid is not readily found in public literature, this guide provides the theoretical foundation and detailed, actionable protocols for its determination. By employing the methodologies outlined herein, researchers and drug development professionals can generate the high-quality, reliable solubility data necessary to advance their research and development programs. Adherence to these systematic approaches will ensure a robust understanding of this important chemical intermediate, facilitating its effective use in the synthesis and formulation of next-generation therapeutics.

References

-

PubChem. 2-Amino-4-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link].

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link].

- Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.

-

BioDuro. ADME Solubility Assay. Available from: [Link].

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link].

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Thermodynamics Research Center. Guidelines for Reporting Solubility Data. Available from: [Link].

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link].

- Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

ResearchGate. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link].

-

IUPAC. Solubility Data Series. Available from: [Link].

-

Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. Available from: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available from: [Link].

-

Regulations.gov. Report : Determination of Water Solubility. Available from: [Link].

Sources

- 1. 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Spectroscopic Analysis of 2-Amino-4-bromo-3-fluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of NMR, IR, and MS Techniques for the Structural Elucidation of a Key Pharmaceutical Intermediate

Introduction

2-Amino-4-bromo-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid with the molecular formula C₇H₅BrFNO₂, is a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its multifaceted structure, incorporating an amino group, a carboxylic acid, and two different halogen substituents, makes it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents.[2] The precise arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and ultimately the biological activity of its derivatives. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

Molecular Structure and Key Features

The structure of 2-Amino-4-bromo-3-fluorobenzoic acid, with its distinct substitution pattern, presents a unique spectroscopic puzzle. The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid, fluorine, and bromine substituents creates a nuanced electronic environment around the aromatic ring, which is reflected in its spectral signatures.

Chemical Structure:

Systematic Name: 2-Amino-4-bromo-3-fluorobenzoic acid[1] CAS Number: 1416013-62-1[1][3] Molecular Formula: C₇H₅BrFNO₂[1][3] Molecular Weight: 234.02 g/mol [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of a solid organic compound like 2-Amino-4-bromo-3-fluorobenzoic acid is crucial for accurate data interpretation.

Caption: Generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of solid 2-Amino-4-bromo-3-fluorobenzoic acid.

-

Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many polar organic compounds. The typical volume is around 0.7 mL for a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.

-

Acquire the ¹H NMR spectrum. A standard, one-pulse experiment is typically sufficient.

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is generally performed to simplify the spectrum by removing carbon-proton couplings, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Anticipated ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-Amino-4-bromo-3-fluorobenzoic acid is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the various substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~13.0 - 14.0 | Broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad singlet due to hydrogen bonding and exchange with any trace amounts of water. |

| ~7.0 - 7.5 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the bromine atom. It will be coupled to H-5. The electron-withdrawing nature of the adjacent carbonyl group will cause a downfield shift. |

| ~6.8 - 7.2 | Doublet | 1H | H-5 | This proton is ortho to the bromine and meta to the carboxylic acid. It will be coupled to H-6. The shielding effect of the para-amino group will shift this proton upfield relative to H-6. |

| ~5.0 - 6.0 | Broad singlet | 2H | NH₂ | The protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. |

Key Insights from Predicted ¹H NMR:

-

The presence of two distinct aromatic signals confirms the disubstitution pattern on that part of the ring.

-

The broad singlets for the carboxylic acid and amine protons are characteristic of these functional groups.

-

The coupling between H-5 and H-6 will provide definitive evidence for their adjacent positions.

Anticipated ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Amino-4-bromo-3-fluorobenzoic acid should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the nature of the directly attached and neighboring substituents.

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~145 - 155 | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will also exhibit a large one-bond C-F coupling. |

| ~140 - 150 | C-NH₂ | The carbon bearing the amino group will be shielded relative to an unsubstituted carbon due to the electron-donating nature of nitrogen, but its proximity to the fluorine and carboxylic acid will influence its final shift. |

| ~125 - 135 | C-1 | The carbon to which the carboxylic acid is attached will be deshielded. |

| ~120 - 130 | C-6 | This aromatic carbon will be influenced by the adjacent carboxylic acid and the more distant bromine and fluorine atoms. |

| ~115 - 125 | C-5 | This carbon will be influenced by the adjacent bromine and the para-amino group. |

| ~105 - 115 | C-Br | The carbon attached to the bromine atom will be shielded due to the "heavy atom effect," but the ortho-fluorine and para-amino group will also play a role. |

Key Insights from Predicted ¹³C NMR:

-

The chemical shifts of the aromatic carbons will be a sensitive probe of the electronic effects of all the substituents.

-

The carbon attached to the fluorine will show a characteristic large coupling constant in a ¹³C NMR spectrum that is not fluorine-decoupled, providing a clear marker for this position.

-

The distinct signals for each of the seven carbons will confirm the overall carbon framework of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and widely used sampling technique for solid and liquid samples, as it requires minimal sample preparation.

Caption: A streamlined workflow for ATR-FTIR analysis.

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid 2-Amino-4-bromo-3-fluorobenzoic acid powder onto the surface of the ATR crystal.

-

Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.

-

Record the sample spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.

-

-

Post-Analysis:

-

Release the pressure and remove the sample.

-

Clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent, such as isopropanol, to remove all traces of the sample.

-

Anticipated IR Spectral Data and Interpretation

The IR spectrum of 2-Amino-4-bromo-3-fluorobenzoic acid will be characterized by absorption bands corresponding to its various functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching | Two distinct sharp to medium peaks. |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | A very broad and strong absorption band, often overlapping with the C-H stretching region. |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to medium sharp peaks. |

| ~1700 | C=O (Carboxylic Acid) | Stretching | A strong, sharp absorption peak. |

| ~1600 & ~1475 | C=C (Aromatic) | Stretching | Two or more sharp peaks of variable intensity. |

| ~1300 | C-O (Carboxylic Acid) | Stretching | A medium to strong absorption. |

| ~1250 | C-N (Aromatic Amine) | Stretching | A medium to strong absorption. |

| ~1100 | C-F | Stretching | A strong absorption. |

| Below 800 | C-Br | Stretching | A weak to medium absorption in the fingerprint region. |

Key Insights from Predicted IR Spectrum:

-

The very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group.

-

The presence of two N-H stretching bands confirms the primary amine.

-

The C-F and C-Br stretches, while potentially in the complex fingerprint region, would further confirm the presence of these halogens.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Caption: Fundamental steps in EI-Mass Spectrometry analysis.

-

Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe which can be heated to vaporize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Anticipated Mass Spectrum and Fragmentation

The mass spectrum of 2-Amino-4-bromo-3-fluorobenzoic acid is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing ions.

Predicted m/z Values for Key Ions: [4][5]

| m/z (mass-to-charge ratio) | Ion | Formation | Notes |

| 233/235 | [M]⁺• | Molecular Ion | The two peaks with a ~1:1 intensity ratio are characteristic of a single bromine atom. |

| 216/218 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation pathway for carboxylic acids. |

| 188/190 | [M - COOH]⁺ | Loss of a carboxyl radical | Another common fragmentation pathway for carboxylic acids. |

| 154 | [M - Br - F]⁺• | Loss of bromine and fluorine radicals | A possible fragmentation pathway under high energy conditions. |

| 136 | [M - Br - COOH]⁺ | Loss of bromine and a carboxyl radical | Indicates the presence and location of these functional groups. |

Key Insights from Predicted Mass Spectrum:

-

The isotopic pattern of the molecular ion peak will definitively confirm the presence of one bromine atom.

-

The fragmentation pattern, particularly the loss of OH and COOH groups, will provide strong evidence for the carboxylic acid functionality.

-

The masses of the fragment ions will help to piece together the structure of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-4-bromo-3-fluorobenzoic acid through NMR, IR, and MS provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic techniques is not merely an academic exercise but a critical component of quality control and a prerequisite for the successful development of new chemical entities. The predicted spectral data and interpretations provided in this guide offer a solid foundation for the analysis of 2-Amino-4-bromo-3-fluorobenzoic acid and related compounds, ensuring scientific integrity and accelerating the pace of innovation.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromobenzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-amino-3-bromo-4-fluorobenzoic acid (C7H5BrFNO2). Retrieved January 4, 2026, from [Link]

-

An In-Depth Technical Guide to the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (2025). ChemRsyn. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-amino-4-bromo-3-fluorobenzoic acid (C7H5BrFNO2). Retrieved January 4, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 [chemicalbook.com]

- 3. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 2-amino-3-bromo-4-fluorobenzoic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-amino-4-bromo-3-fluorobenzoic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

2-Amino-4-bromo-3-fluorobenzoic acid derivatives and analogs

An In-depth Technical Guide to 2-Amino-4-bromo-3-fluorobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Halogenated Anthranilic Acids in Medicinal Chemistry

Anthranilic acid (2-aminobenzoic acid) and its analogs represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their utility stems from a versatile structure featuring an aromatic ring, a carboxylic acid, and an amino group, which allows for diverse chemical modifications to fine-tune biological activity. The strategic incorporation of halogens, particularly fluorine and bromine, has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3]

Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4] Bromine, a larger and more polarizable halogen, serves as a key reactive handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures like biaryl compounds.[5]

This guide focuses on the 2-amino-4-bromo-3-fluorobenzoic acid scaffold, a unique combination of these features. The ortho-amino and carboxylic acid groups provide a bidentate chelation site and opportunities for amide or ester formation, while the specific arrangement of fluorine and bromine dictates the electronic and steric landscape of the molecule. We will explore the synthesis of this core structure, the derivatization strategies it enables, its structure-activity relationships, and its potential applications in the development of novel therapeutics.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of the core scaffold is paramount for its exploration in drug discovery programs. A reliable and scalable synthesis is the first step in building a library of derivatives for biological screening.

Synthesis of 2-Amino-4-bromo-3-fluorobenzoic Acid

A common and high-yielding route to the title compound involves the oxidative cleavage of a substituted isatin (indoline-2,3-dione).[6] This method is efficient and avoids harsh conditions that could compromise the sensitive functional groups.

Experimental Protocol: Synthesis via Oxidative Cleavage [6]

-

Reaction Setup: A mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) is suspended in 2 N sodium hydroxide (350 mL) in a suitable reaction vessel and cooled to 0°C in an ice bath.

-

Oxidation: Hydrogen peroxide (30% aqueous solution, 40 mL) is added dropwise to the cooled mixture.

-

Causality Insight: The basic conditions deprotonate the isatin, making it susceptible to nucleophilic attack by the hydroperoxide anion generated from H₂O₂. This initiates the oxidative cleavage of the C2-C3 bond of the dione ring system.

-

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Quenching: The reaction is carefully quenched by the addition of sodium sulfite (Na₂SO₃) to decompose any remaining hydrogen peroxide.

-

Acidification and Precipitation: The mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 2. This protonates the carboxylate, causing the desired 2-amino-4-bromo-3-fluorobenzoic acid to precipitate out of the solution.

-

Trustworthiness Check: Monitoring the pH is critical. Over-acidification can lead to side reactions, while insufficient acidification will result in a low yield as the product remains dissolved as its carboxylate salt.

-

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried to afford the product as a white solid (17 g, 94% yield).

Diagram: Synthetic Workflow for the Core Scaffold

Caption: Workflow for the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid.

Strategies for Derivatization

The 2-amino-4-bromo-3-fluorobenzoic acid scaffold offers three primary points for chemical modification: the carboxylic acid, the amino group, and the bromine atom. This versatility allows for the creation of large and diverse compound libraries.

-

Carboxylic Acid Modification: Standard coupling reactions can be used to form amides and esters, introducing a wide range of substituents.

-

Amino Group Modification: The amino group can be acylated, alkylated, or used as a nucleophile in various reactions. It can also be converted to other functional groups via diazotization, such as in the Sandmeyer reaction. A patent describes a similar process where a 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to a 2-iodo derivative via diazotization followed by reaction with an iodide salt.[7]

-

Bromine Atom Modification: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating biaryl structures or introducing complex carbon-based substituents.[5]

Diagram: General Derivatization Pathways

Caption: Key derivatization points on the core scaffold.

Part 2: Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties and the spatial arrangement of its functional groups.

Physicochemical Data

Understanding properties like molecular weight, polarity, and acidity is crucial for predicting a compound's behavior in biological systems.

| Property | 2-Amino-4-bromo-3-fluorobenzoic acid | 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid |

| CAS Number | 1416013-62-1[6][8] | 1698027-17-6[9] |

| Molecular Formula | C₇H₅BrFNO₂[6][8] | C₇H₄BrClFNO₂[9] |

| Molecular Weight | 234.02 g/mol [6][8] | 268.47 g/mol [9] |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Polar Surface Area | 63.3 Ų[8] | 63.3 Ų[9] |

Data sourced from PubChem.[8][9]

Insights into Structure-Activity Relationships (SAR)

While direct SAR studies on 2-amino-4-bromo-3-fluorobenzoic acid are emerging, we can infer likely trends from related halogenated benzoic and anthranilic acids.[10][11]

-

The Role of Fluorine: The fluorine atom at the 3-position is strongly electron-withdrawing. This influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen.[10] This modulation can be critical for optimizing binding interactions with target proteins, such as enzymes or receptors, where charge-charge interactions or hydrogen bonding are key.[2][4]

-

The Impact of Bromine: The bromine at the 4-position primarily serves two roles. First, its size and position create specific steric bulk that can either be beneficial for fitting into a binding pocket or detrimental due to steric hindrance. Second, as previously mentioned, it is a key synthetic handle for introducing further diversity via cross-coupling.[5]

-

The Amino-Carboxylic Acid Moiety: The ortho-relationship of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding, which can influence the molecule's conformation and planarity. This arrangement is also a known pharmacophore in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Diagram: Conceptual SAR Model

Caption: Key structural features influencing biological activity.

Part 3: Applications in Drug Discovery and Research

Anthranilic acid derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery campaigns.[1]

Antimicrobial and Antitubercular Agents

Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. The enzyme MabA (FabG1) is a critical part of the fatty acid synthase-II (FAS-II) system that produces these mycolic acids. Recently, anthranilic acid derivatives have been identified as inhibitors of MabA.[12] SAR studies on these inhibitors explored modifications around the anthranilic acid core, including the introduction of halogens. The research confirmed the direct binding of a fluorinated analog to the MabA enzyme using ¹⁹F ligand-observed NMR experiments.[12] While the specific compound of this guide was not tested, its structural similarity makes it a compelling candidate for evaluation in this area.

Anticancer Therapeutics

The far upstream element (FUSE) binding protein 1 (FUBP1) is a master regulator of several important genes, including the proto-oncogene c-Myc. Overexpression of c-Myc is a hallmark of many cancers. A recent study identified anthranilic acid derivatives as inhibitors of FUBP1 function, leading to reduced c-Myc expression and depletion of intracellular polyamines, which are essential for cell growth.[13] The identified lead compounds act synergistically with existing drugs like difluoromethylornithine (DFMO). The modular nature of the 2-amino-4-bromo-3-fluorobenzoic acid scaffold makes it an ideal platform for designing new FUBP1 inhibitors with potentially increased potency.

Anti-inflammatory Agents

The structural resemblance of anthranilic acids to salicylic acid has led to their investigation as anti-inflammatory agents.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The specific halogenation pattern of 2-amino-4-bromo-3-fluorobenzoic acid could lead to derivatives with potent and selective COX inhibition or other novel anti-inflammatory mechanisms.[14]

Protocol: In Vitro Enzyme Inhibition Assay (General Workflow)

This protocol outlines a general workflow for assessing the inhibitory activity of a synthesized derivative against a target enzyme, such as MabA.[12]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of 2-amino-4-bromo-3-fluorobenzoic acid) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction Mixture: In a microplate well, combine the buffer, the enzyme (e.g., recombinant MabA), and the necessary co-factors (e.g., NADPH).

-

Pre-incubation: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO). Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the enzyme's substrate (e.g., acetoacetyl-CoA) to all wells to start the reaction.

-

Reaction Progression and Termination: Allow the reaction to proceed for a defined period. Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Detection and Analysis: Quantify the product formation or substrate depletion using a suitable detection method, such as LC-MS/MS or a spectrophotometric assay.[12]

-

Data Processing: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Outlook

The 2-amino-4-bromo-3-fluorobenzoic acid scaffold is a strategically designed building block for modern medicinal chemistry. It combines the proven utility of the anthranilic acid core with the powerful modulating effects of fluorine and the synthetic versatility of bromine. The synthetic route is straightforward and high-yielding, making it an accessible starting point for library synthesis.

Future research should focus on systematically exploring the derivatization potential of this scaffold and screening the resulting compounds against a wide range of biological targets, particularly in oncology, infectious diseases, and inflammation. The insights gained from SAR studies on these derivatives will be invaluable for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Retrieved from [Link]

- Google Patents. (2023). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

National Institutes of Health (NIH). (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.

-

PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]